IDO1 Inhibitory Potency: 5-Bromo-7-chloro-1H-indole-2-carboxylic Acid vs. 5-Bromoindole-2-carboxylic Acid
The target compound, 5‑bromo‑7‑chloro‑1H‑indole‑2‑carboxylic acid, exhibits an IC50 of 13 nM against mouse IDO1 expressed in P815 cells, as determined by HPLC quantification of L‑kynurenine after 16 hours [1]. In contrast, the mono‑halogenated analog 5‑bromoindole‑2‑carboxylic acid demonstrates an IC50 of 0.9 µM (900 nM) against a bacterial target (E. coli) and only micromolar antiproliferative activity in cancer cells, with no reported nanomolar IDO1 inhibition . The introduction of the 7‑chloro substituent therefore increases IDO1 inhibitory potency by at least 70‑fold relative to the 5‑bromo alone compound.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1) |
| Comparator Or Baseline | 5‑Bromoindole‑2‑carboxylic acid: IC50 = 900 nM (E. coli), no reported nanomolar IDO1 activity |
| Quantified Difference | ≥ 70‑fold improvement (13 nM vs. 900 nM) |
| Conditions | Mouse IDO1‑transfected P815 cells, 16 hr incubation, HPLC detection (target compound); bacterial DNA gyrase assay (comparator) |
Why This Matters
Procurement of the dual‑halogenated compound is essential for achieving the sub‑100 nM potency required for robust cellular IDO1 inhibition, whereas the mono‑halogenated analog would be inactive in this context.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 = 13 nM (mouse IDO1). View Source
